4-Ethyl-2-nitrophenol

Beschreibung

Overview of Nitrophenol Compounds in Scholarly Contexts

General Characteristics of Nitrophenols

Nitrophenols are a class of organic compounds with the general formula HOC6H5−x(NO2)x. wikipedia.org They consist of a phenol (B47542) ring substituted with one or more nitro (-NO2) groups. wikipedia.org The presence of the electron-withdrawing nitro group makes nitrophenols more acidic than phenol itself. wikipedia.org These compounds are typically crystalline solids, ranging in color from colorless to yellow. cdc.gov

Nitrophenols are not naturally occurring; they are manufactured for various industrial applications. cdc.gov They serve as intermediates in the production of a wide range of products, including dyes, pigments, rubber chemicals, photographic chemicals, pesticides, and pharmaceuticals. cdc.govcdc.gov Some nitrophenols are also formed as byproducts of industrial processes and from vehicle exhaust. cdc.govcdc.gov The different isomers of nitrophenol, such as 2-nitrophenol (B165410), 3-nitrophenol, and 4-nitrophenol (B140041), each possess unique physical and chemical properties that dictate their specific uses. cdc.gov For instance, 4-nitrophenol is a precursor for the analgesic paracetamol (acetaminophen) and the pesticide parathion. wikipedia.orgontosight.ai

Historical Perspective of Nitrophenol Research

Research into nitrophenols has a long history, driven by their industrial importance. Historically, the focus has been on their synthesis and utility as precursors for other valuable chemicals. For example, the reduction of mononitrated phenols to their corresponding aminophenols is an industrially significant reaction. wikipedia.org The study of nitrophenols has also been prominent in the context of environmental science, as they can be soil and water contaminants near former industrial sites. wikipedia.org Research efforts have been directed towards the remediation of nitrophenol-contaminated areas. wikipedia.org More recent research has explored advanced oxidation processes and bioremediation techniques for the degradation of nitrophenols in wastewater. researchgate.netfrontiersin.org The catalytic reduction of 4-nitrophenol to the less toxic and industrially useful 4-aminophenol (B1666318) has also been an active area of investigation. researchgate.nettaylorandfrancis.com

Significance of 4-Ethyl-2-nitrophenol in Chemical Science

This compound, with the chemical formula C8H9NO3, is a specific nitrophenol derivative that holds significance in various areas of chemical science. cymitquimica.comnih.gov It is a crystalline solid with a melting point in the range of 58-61°C. chemshuttle.com While it has limited solubility in water, it dissolves in organic solvents like methanol (B129727) and ethanol. chemshuttle.com

The compound's molecular structure, featuring a hydroxyl group, a nitro group, and an ethyl group on the phenol ring, provides it with chemical versatility. chemshuttle.com It serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly antifungal and antibacterial agents. chemshuttle.com Its structure is also a building block for certain liquid crystalline materials and conductive polymers. chemshuttle.com Furthermore, the nitro group can be reduced to an amine, opening up pathways for further chemical modifications and applications. chemshuttle.com

Research Gaps and Future Directions Pertaining to this compound

While this compound is utilized as an intermediate in various synthetic processes, there appear to be gaps in the publicly available academic literature specifically detailing its unique reaction kinetics, mechanistic pathways, and the full scope of its potential applications. Much of the available information focuses on its general properties and its role as a starting material.

Future research could productively explore several avenues:

Detailed Mechanistic Studies: In-depth investigations into the mechanisms of reactions involving this compound could uncover novel reactivity and lead to the development of more efficient synthetic methodologies.

Exploration of Novel Applications: A systematic exploration of its potential in materials science, beyond its current use in liquid crystals and conductive polymers, could be fruitful. For instance, its derivatives could be investigated for applications in optoelectronics or as specialized sensors.

Biochemical and Toxicological Profile: While general information on nitrophenols exists, a detailed toxicological and metabolic profile of this compound is not extensively documented in readily accessible literature. Such studies would be crucial for assessing its environmental impact and ensuring safe handling.

Advanced Catalytic Transformations: Research into novel catalytic systems for the selective transformation of the functional groups on this compound could lead to the synthesis of complex and high-value molecules.

Chemical Compound Information

| Compound Name |

| 2,4,6-trinitrophenol |

| 2,4-dinitrophenol |

| 2,6-dinitrophenol |

| 2-amino-4,6-dibromophenol |

| 2-amino-4-(ethylsulfonyl) phenol |

| 2-chloro-4-nitrophenol |

| 2-ethylnitrobenzene |

| 2-fluoro-4-nitrophenol |

| 2-nitrophenol |

| 3-methyl-4-nitrophenol |

| 3-nitrophenol |

| 4-(ethylsulfonyl)-2-nitro-chlorobenzene |

| 4-(ethylsulfonyl)-2-nitro-phenol |

| 4,6-dibromo-2-nitrophenol |

| 4-aminophenol |

| 4-chlorobenzene ethyl-sulfide |

| This compound |

| 4-ethylnitrobenzene |

| 4-methyl-2-nitrophenol |

| 4-nitrophenol |

| Acetaminophen |

| Aniline |

| Benzene (B151609) |

| Dichloroethane |

| Ethanol |

| Ethyl 2-bromo-2-cyanoacetate |

| Ethyl 2-bromoesters |

| Ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate |

| Ethyl bromoacetate |

| Ethyl p-nitrophenoxy acetate |

| Ethylbenzene |

| Ethylsulphonyl chloride |

| Fenitrothion |

| Mesalazine |

| Methanol |

| Methyl-1,4-benzoquinone |

| Methylhydroquinone |

| Paracetamol |

| Parathion |

| Phenol |

| Picolinic acid |

| Picric acid |

| Sodium o-nitrophenolate |

| Toluene |

Properties of this compound

| Property | Value | Source |

| CAS Number | 56520-98-0 | cymitquimica.comchemshuttle.com |

| Molecular Formula | C8H9NO3 | cymitquimica.comnih.gov |

| Molecular Weight | 167.16 g/mol | nih.gov |

| Appearance | Yellow to orange solid | cymitquimica.com |

| Melting Point | 58-61 °C | chemshuttle.com |

| Boiling Point | 267 °C at 760 mmHg | letopharm.com |

| Density | 1.261 g/cm³ | letopharm.com |

| Refractive Index | 1.582 | letopharm.com |

| Vapor Pressure | 0.00509 mmHg at 25°C | letopharm.com |

| Solubility | Limited in water, soluble in organic solvents (methanol, ethanol, dichloromethane) | chemshuttle.com |

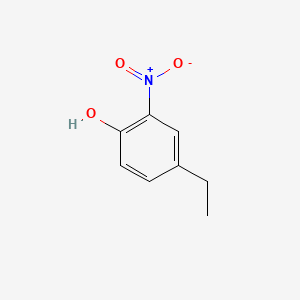

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWRRUKHBWTRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205074 | |

| Record name | 4-Ethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56520-98-0 | |

| Record name | 4-Ethyl-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56520-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056520980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYL-2-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H11LD71YUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Reaction Mechanisms of 4 Ethyl 2 Nitrophenol

Strategies for 4-Ethyl-2-nitrophenol Synthesis

The preparation of this compound can be approached through several synthetic strategies. The most common and direct method involves the nitration of 4-ethylphenol (B45693). However, other routes, such as the alkylation of 2-nitrophenol (B165410), are also theoretically plausible, though they present their own set of challenges. The choice of strategy often depends on the availability of starting materials, desired yield, and the isomeric purity of the final product.

Alkylation Reactions in the Synthesis of this compound

The introduction of an ethyl group onto a pre-existing nitrophenol skeleton, specifically 2-nitrophenol, represents a possible synthetic pathway to this compound. This approach would typically fall under the category of Friedel-Crafts alkylation. wikipedia.org In this type of electrophilic aromatic substitution, an alkyl halide, alkene, or alcohol can be used as the alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com

Theoretically, the reaction of 2-nitrophenol with an ethylating agent like ethyl chloride or ethanol in the presence of a Lewis acid would be expected to yield a mixture of ethylated products. The hydroxyl and nitro groups on the aromatic ring will influence the position of the incoming ethyl group. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. In the case of 2-nitrophenol, the para-position to the hydroxyl group is occupied by the nitro group, and the ortho-positions are sterically hindered. This would suggest that the incoming electrophile might be directed to the position para to the nitro group, which is also an ortho position to the hydroxyl group, or to the position meta to the nitro group and ortho to the hydroxyl group.

However, Friedel-Crafts alkylations on phenolic substrates can be problematic. Phenols can react with Lewis acids at the hydroxyl group, which can complicate the reaction. wvu.edu Furthermore, the presence of the deactivating nitro group makes the aromatic ring less nucleophilic and therefore less reactive towards electrophilic attack. wvu.edu Overalkylation, where more than one ethyl group is added to the aromatic ring, is also a common side reaction in Friedel-Crafts alkylations. mt.com Due to these challenges, the direct alkylation of 2-nitrophenol is not the preferred method for the synthesis of this compound.

Nitration Procedures for Phenolic Compounds

The most common and direct route for the synthesis of this compound is the electrophilic nitration of 4-ethylphenol. Phenols are highly activated substrates for electrophilic aromatic substitution, and their nitration can be achieved under relatively mild conditions. wikipedia.orgbyjus.com The hydroxyl group is a strong ortho-, para-director, meaning that the incoming nitro group will preferentially add to the positions ortho and para to the hydroxyl group. byjus.com In the case of 4-ethylphenol, the para position is already occupied by the ethyl group, thus directing the nitration to the ortho positions.

The nitration of phenols is typically carried out using a nitrating agent, which is a source of the electrophilic nitronium ion (NO₂⁺). A common nitrating mixture is a combination of nitric acid (HNO₃) and a strong acid, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. masterorganicchemistry.com

However, due to the high reactivity of phenols, using a mixture of concentrated nitric and sulfuric acids can lead to over-nitration and the formation of by-products. libretexts.org Therefore, for the mononitration of phenols, milder conditions are often employed, such as the use of dilute nitric acid. wikipedia.orgquora.com The reaction of 4-ethylphenol with dilute nitric acid would be expected to yield a mixture of 2-nitro-4-ethylphenol and 3-nitro-4-ethylphenol. However, due to the strong directing effect of the hydroxyl group, the formation of this compound is significantly favored.

The reaction conditions for the nitration of phenols can be controlled to influence the product distribution. paspk.org Factors such as temperature, reaction time, and the concentration of the nitrating agent can all affect the yield and selectivity of the reaction. For instance, carrying out the reaction at a lower temperature can help to minimize the formation of unwanted by-products.

| Nitrating Agent | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| Dilute Nitric Acid (HNO₃) | Room temperature | Mixture of ortho and para isomers | wikipedia.org |

| Nitric Acid (HNO₃) in Acetic Acid | 0-10 °C | Generally favors para-isomer | quora.com |

| Sodium Nitrite (B80452) (NaNO₂) and an acid | Aqueous solution, room temperature | Can be selective for mononitration | ias.ac.in |

| Metal Nitrates (e.g., Cu(NO₃)₂, Fe(NO₃)₃) | Anhydrous organic solvents | Can show high regioselectivity | ijcce.ac.ir |

Catalytic Approaches in this compound Formation

In recent years, there has been a growing interest in the development of more environmentally friendly and selective methods for the nitration of aromatic compounds. Catalytic approaches, particularly those using solid acid catalysts, offer several advantages over traditional methods, including easier separation of the catalyst from the reaction mixture and the potential for catalyst recycling. crimsonpublishers.com

Various solid acid catalysts have been investigated for the nitration of phenols, including zeolites, clays, and supported acids. crimsonpublishers.comarkat-usa.org These catalysts can facilitate the generation of the nitronium ion from a nitrating agent, such as nitric acid, under milder conditions than those required with sulfuric acid. The use of a solid acid catalyst can also influence the regioselectivity of the reaction, sometimes favoring the formation of one isomer over another.

For the synthesis of this compound, a solid acid catalyst could be used in conjunction with a nitrating agent to nitrate 4-ethylphenol. The choice of catalyst and reaction conditions would be crucial in achieving high selectivity for the desired 2-nitro isomer. For example, the use of a shape-selective zeolite catalyst could potentially favor the formation of the less sterically hindered ortho-isomer.

Metal nitrates, in combination with a catalyst or supported on a solid material, have also been shown to be effective nitrating agents for phenols. ijcce.ac.ir These reagents can offer improved selectivity and milder reaction conditions compared to traditional nitrating mixtures.

Mechanistic Investigations of this compound Synthesis

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and improving the yield and purity of the final product. The nitration of 4-ethylphenol, being the most common synthetic route, proceeds through a well-established electrophilic aromatic substitution mechanism.

Reaction Intermediates and Transition States

The electrophilic nitration of 4-ethylphenol begins with the attack of the electron-rich aromatic ring on the electrophilic nitronium ion (NO₂⁺). This attack results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or a Wheland intermediate. masterorganicchemistry.com This step is typically the rate-determining step of the reaction as it involves the temporary disruption of the aromaticity of the ring. masterorganicchemistry.com

The arenium ion formed from the attack at the ortho-position to the hydroxyl group of 4-ethylphenol is particularly well-stabilized due to the resonance contribution from the adjacent hydroxyl group. The lone pair of electrons on the oxygen atom of the hydroxyl group can be delocalized into the ring, helping to stabilize the positive charge of the carbocation. This stabilization is a key factor in the ortho-directing effect of the hydroxyl group.

The reaction then proceeds with the loss of a proton from the carbon atom bearing the nitro group. This deprotonation step is typically fast and is facilitated by a weak base, such as water or the conjugate base of the acid used in the nitrating mixture. masterorganicchemistry.com The loss of the proton restores the aromaticity of the ring, leading to the formation of the final product, this compound.

In some cases, particularly with substituted phenols, an ipso-Wheland intermediate can be formed, where the nitronium ion attacks the carbon atom that is already substituted. rsc.org This can lead to the formation of different products through rearrangement or substitution of the existing group.

Kinetic Studies of Synthetic Reactions

Kinetic studies of the nitration of phenols provide valuable insights into the reaction mechanism and the factors that influence the reaction rate. The rate of nitration is dependent on the concentrations of both the phenol (B47542) and the nitrating agent. researchgate.netfao.org

Studies on the nitration of phenol have shown that the reaction can follow different rate laws depending on the reaction conditions, such as the acidity of the medium and the nature of the nitrating agent. crimsonpublishers.comresearchgate.net In strongly acidic solutions, the formation of the nitronium ion is often the rate-determining step. However, under other conditions, the attack of the aromatic ring on the nitronium ion can be the slow step.

| Factor | Effect on Reaction Rate | Reference |

|---|---|---|

| Concentration of Phenol | Rate is typically first order with respect to phenol concentration. | fao.org |

| Concentration of Nitrating Agent | Rate is dependent on the concentration of the active nitrating species (e.g., NO₂⁺). | researchgate.net |

| Acidity of the Medium | Higher acidity generally increases the rate by promoting the formation of the nitronium ion. | crimsonpublishers.com |

| Temperature | Increasing the temperature generally increases the reaction rate, but may decrease selectivity. | paspk.org |

Influence of Catalysts and Reaction Conditions on Synthesis Selectivity

The synthesis of this compound, typically achieved through the nitration of 4-ethylphenol, is highly influenced by the choice of catalysts and reaction conditions, which dictate the selectivity and yield of the desired isomer. paspk.org Similarly, subsequent reactions such as the reduction of the nitro group are also sensitive to these factors.

Synthesis (Nitration): The direct nitration of phenols can yield a mixture of ortho and para isomers. paspk.org To achieve regioselectivity for the ortho position (to produce this compound from 4-ethylphenol), controlling the reaction conditions is essential.

Temperature and Concentration: Performing the nitration at lower temperatures and using dilute nitric acid can favor the formation of the ortho-nitrophenol isomer. paspk.org

Catalysts: Solid acid catalysts, such as zeolites or silica-supported acids, can enhance regioselectivity and offer a more environmentally friendly alternative to traditional mixed-acid (sulfuric and nitric acid) methods. paspk.org These catalysts can influence the orientation of the incoming nitro group due to steric hindrance and electronic effects within their porous structures.

Reduction of the Nitro Group: The catalytic reduction of the nitro group in nitrophenols to an amino group is a common and important transformation. The efficiency and rate of this reaction depend heavily on the catalyst and conditions.

Catalyst Type: Noble metals like palladium (Pd), platinum (Pt), and gold (Au), often in the form of nanoparticles, are highly effective catalysts. rsc.orgnih.govrsc.org Other transition metals such as nickel (Ni) and copper (Cu) are also used as more cost-effective alternatives. nih.govresearchgate.net The catalytic activity can be enhanced by using bimetallic catalysts, which may exhibit synergistic effects. researchgate.net

Catalyst Support: The material supporting the metal nanoparticles (e.g., activated carbon, alumina, graphene, biopolymers) plays a crucial role. rsc.orgresearchgate.netnih.gov The support can affect the dispersion and stability of the nanoparticles and may participate in the reaction mechanism through interactions with the reactants. rsc.orgresearchgate.net

Reaction Conditions: Parameters such as temperature, solvent, and the nature of the reducing agent (e.g., H₂ gas, NaBH₄) significantly impact the reaction kinetics. rsc.orgnih.govnih.gov For instance, the reaction rate generally increases with temperature. nih.gov The choice of solvent can affect the solubility of reactants and their interaction with the catalyst surface.

| Factor | Influence on Nitration (Synthesis) | Influence on Reduction (Hydrogenation) |

|---|---|---|

| Catalyst | Solid acid catalysts (e.g., zeolites) can improve regioselectivity for the desired isomer. paspk.org | Noble metals (Pd, Pt, Au) and other transition metals (Ni, Cu) on supports are highly active. Bimetallic catalysts can show synergistic activity. rsc.orgresearchgate.net |

| Temperature | Lower temperatures generally favor ortho-nitration over para-nitration. paspk.org | Higher temperatures typically increase the reaction rate, but may affect selectivity in more complex molecules. nih.gov |

| Solvent/Medium | The polarity of the solvent can influence the nitrating species and reaction pathway. | Aqueous media are common, especially with NaBH₄. The choice of solvent affects reactant solubility and catalyst interaction. rsc.org |

| Concentration | Using dilute nitric acid can increase the ortho/para isomer ratio. paspk.org | Reactant concentrations affect the reaction rate, as described by kinetic models like Langmuir-Hinshelwood. rsc.org |

Environmental Fate and Biogeochemical Transformations of 4 Ethyl 2 Nitrophenol

Abiotic Degradation Processes of 4-Ethyl-2-nitrophenol

Abiotic degradation involves the transformation of a chemical substance through non-biological pathways. For this compound, these processes primarily include photolysis, hydrolysis, and atmospheric reactions.

Photolytic degradation, or photolysis, is a significant abiotic process for nitrophenols in the environment. This process involves the breakdown of the compound upon absorption of light energy. For ortho-nitrophenols, such as this compound, gas-phase photolysis is a notable pathway for the formation of nitrous acid (HONO). researchgate.netrsc.org This reaction is initiated by an intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group. researchgate.netrsc.org

Studies on various nitrophenols have shown that they possess strong sunlight absorption capabilities, with photolysis occurring from an excited triplet state (T1 state). rsc.orgrsc.org While direct photolysis can lead to the formation of hydroxyl radicals (OH•) and nitrogen monoxide (NO) as major products, the formation of HONO is also a significant, albeit sometimes minor, pathway. rsc.orgrsc.org For substituted 2-nitrophenols, such as methyl-2-nitrophenols, research suggests that photolysis is likely the dominant degradation pathway in the gas phase, more so than reactions with other atmospheric radicals. nih.gov

The general mechanism for the photolytic formation of HONO from ortho-nitrophenols can be summarized as follows:

Absorption of ultraviolet or visible light excites the this compound molecule.

An intramolecular hydrogen transfer occurs from the hydroxyl group to the adjacent nitro group.

This is followed by the cleavage of the N-O bond, releasing HONO into the atmosphere. researchgate.netrsc.org

This process is considered a potentially significant source of daytime atmospheric HONO, which plays a crucial role in atmospheric chemistry by influencing the concentrations of hydroxyl radicals. researchgate.netrsc.orgrsc.org

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. While hydrolysis can be a degradation pathway for some organic compounds, information specifically on the hydrolysis of this compound is limited. However, studies on nitrophenols suggest that hydrolysis can contribute to the formation of atmospheric HONO, particularly in the aqueous phase. rsc.orgrsc.org

In the context of atmospheric chemistry, the term hydrolysis can sometimes be used more broadly to include reactions with water in aqueous droplets. For nitrophenols, it has been observed that the presence of water can facilitate photochemical reactions. rsc.orgrsc.org For instance, 4-nitrophenol (B140041) has been found to generate HONO more readily in aqueous solutions through an intermolecular excited state hydrogen transfer with surrounding water molecules. rsc.orgrsc.org While this compound is an ortho-isomer, similar aqueous-phase reactions may contribute to its transformation.

Generally, the phenolic structure is relatively stable towards hydrolysis under typical environmental pH conditions. The presence of the nitro and ethyl groups on the aromatic ring can influence the electronic properties of the molecule, but significant direct hydrolysis of the aromatic ring itself is not expected to be a primary degradation pathway.

Once released into the atmosphere, this compound can undergo various reactions and be transported over distances. Its atmospheric fate is largely determined by gas-phase reactions with radicals and aqueous-phase photochemistry within atmospheric droplets. The atmospheric half-life of nitrophenols is estimated to be in the range of 3 to 18 days. cdc.gov

The rate coefficients for the reaction of OH radicals with methyl-2-nitrophenol isomers are in the range of (2.70 - 6.72) x 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.gov The presence of an electron-withdrawing nitro group generally deactivates the aromatic ring, making it less reactive towards electrophilic attack by OH radicals compared to the parent phenol (B47542). copernicus.org However, the alkyl group (ethyl in this case) is an activating group, which may slightly increase the reaction rate. Based on the data for methyl-2-nitrophenols, it can be inferred that the reaction with OH radicals contributes to the atmospheric degradation of this compound. However, for some substituted 2-nitrophenols, photolysis has been shown to be a more dominant atmospheric loss process. nih.gov

| Compound | OH Radical Reaction Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 3-methyl-2-nitrophenol | (3.69 ± 0.70) x 10⁻¹² | nih.gov |

| 4-methyl-2-nitrophenol | (3.59 ± 1.17) x 10⁻¹² | nih.gov |

| 5-methyl-2-nitrophenol | (6.72 ± 2.14) x 10⁻¹² | nih.gov |

| 6-methyl-2-nitrophenol | (2.70 ± 0.57) x 10⁻¹² | nih.gov |

Nitrophenols can be partitioned into atmospheric water droplets (e.g., fog, clouds, and rain), where they can undergo aqueous-phase photochemical reactions. The photochemistry of nitrophenols in aqueous solutions can differ from that in the gas phase. rsc.org In the aqueous phase, the excited-state nitrophenol can react with water molecules, leading to the formation of HONO. rsc.org

The solvent environment can influence the photochemical pathways. For some nitrophenols, the reactivity in organic aerosols can be significantly different from that in aqueous solutions. rsc.org For this compound, its solubility in water will determine the extent to which it partitions into the aqueous phase and undergoes such reactions. The presence of other dissolved species in atmospheric droplets can also influence the degradation pathways, for example, through sensitization or quenching of the photochemical reactions.

Atmospheric Reactions and Transport Phenomena

Biodegradation and Microbial Metabolism of this compound

Biodegradation is a key process for the removal of nitrophenols from soil and water environments. cdc.gov While specific studies on the microbial metabolism of this compound are scarce, the biodegradation of other nitrophenols, particularly 4-nitrophenol, has been extensively studied and can serve as a model. researchgate.netresearchgate.netnih.gov

Microorganisms have evolved diverse pathways to mineralize nitrophenolic compounds. nih.gov Generally, the biodegradation of nitrophenols can be initiated by either a reductive or an oxidative pathway.

Reductive Pathway:

This pathway involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). nih.gov

For 4-nitrophenol, this leads to the formation of 4-aminophenol (B1666318). cdc.gov

This initial reduction is often a cometabolic process, requiring an external carbon source to provide the necessary reducing equivalents. nih.gov

Oxidative Pathway (Denitration):

This pathway involves the removal of the nitro group as nitrite (B80452) (NO₂⁻). researchgate.net

For 4-nitrophenol, this typically leads to the formation of hydroquinone (B1673460). researchgate.net

The hydroquinone is then further degraded through ring cleavage, eventually leading to intermediates of central metabolic pathways like the Krebs cycle. researchgate.net

The presence of the ethyl group in this compound may influence the rate and pathway of biodegradation. The recalcitrance of nitrophenols is partly due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to electrophilic attack by microbial oxygenases. researchgate.net The position of the nitro group also affects recalcitrance, with para-substituted nitrophenols often being more resistant to degradation than ortho- or meta-isomers. researchgate.net

Studies on the biodegradation of 4-nitrophenol in soils have shown that mineralization can occur within a week at lower concentrations, but can be inhibited at higher, toxic concentrations. nih.gov The rate of biodegradation is dependent on factors such as the microbial population, nutrient availability, pH, and temperature. nih.gov It is plausible that similar microbial pathways and environmental factors would govern the biodegradation of this compound.

Microbial Degradation Pathways and Intermediates

Specific microbial degradation pathways and metabolic intermediates for this compound have not been detailed in the scientific literature. Research is required to identify the microorganisms capable of utilizing this compound and to elucidate the sequence of biochemical reactions involved in its breakdown.

Aerobic Biodegradation Studies

There is a lack of specific studies on the aerobic biodegradation of this compound. While aerobic pathways for simpler nitrophenols often involve initial hydroxylation and ring cleavage, the specific intermediates and end-products for this compound remain uncharacterized.

Anaerobic Biodegradation Studies

Specific studies detailing the anaerobic biodegradation pathways for this compound are not available. For other nitrophenols, anaerobic degradation typically involves the reduction of the nitro group to an amino group, but this has not been confirmed for this compound.

Enzyme Systems Involved in this compound Biotransformation

The specific enzyme systems, including the classes of enzymes and their mechanisms of action for the biotransformation of this compound, have not been identified.

Role of Monooxygenases and Other Enzymes

While monooxygenases are crucial in the initial steps of aerobic degradation of many aromatic compounds, their specific role and the identity of other enzymes (e.g., reductases, dioxygenases) in the metabolism of this compound are currently unknown.

Detoxification Mechanisms and Conjugate Formation

Information regarding the specific detoxification mechanisms that microorganisms might employ to tolerate this compound, or the formation of conjugated metabolites during its biotransformation, is not present in the available literature.

Factors Influencing Biodegradation Rates in Environmental Matrices

Detailed research on the specific environmental factors (e.g., pH, temperature, nutrient availability, co-contaminants, microbial community structure) that influence the rate of this compound biodegradation in soil, water, and sediment is not available.

Advanced Analytical Methodologies for 4 Ethyl 2 Nitrophenol Research

Spectroscopic Techniques for Characterization and Analysis

Spectroscopic methods are indispensable for the structural confirmation of 4-Ethyl-2-nitrophenol. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint based on its electronic and vibrational properties.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and bonding arrangements within the this compound molecule. While specific spectra for this compound are not extensively published, the expected vibrational modes can be accurately predicted based on analyses of analogous compounds like 2-nitrophenol (B165410) and 4-nitrophenol (B140041). longdom.orgresearchgate.netresearchgate.net

Key expected vibrational frequencies include strong absorptions corresponding to the O-H stretch of the phenolic group, asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, C-H stretching from both the aromatic ring and the ethyl substituent, and various C=C stretching vibrations within the benzene (B151609) ring. researchgate.net FT-Raman spectroscopy offers complementary information, particularly for the non-polar bonds of the molecule.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used for detecting trace amounts of nitro-compounds. rsc.orgrsc.org By adsorbing the target molecule onto a nanostructured metallic surface (typically silver or gold), the Raman signal can be enhanced by several orders of magnitude. rsc.org This technique holds significant potential for the ultra-sensitive detection of this compound in environmental samples. rsc.orgresearchgate.net

Table 1: Predicted Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3500 | Broad peak, indicative of hydrogen bonding. |

| Aromatic C-H | Stretching | 3000 - 3100 | Sharp peaks characteristic of the benzene ring. |

| Aliphatic C-H | Stretching | 2850 - 2960 | Pertains to the CH₂ and CH₃ groups of the ethyl substituent. |

| Nitro NO₂ | Asymmetric Stretch | 1520 - 1560 | Strong absorption. |

| Nitro NO₂ | Symmetric Stretch | 1340 - 1355 | Strong absorption. |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The presence of the phenol (B47542) and nitro groups, which act as chromophores, allows the compound to absorb light in the UV-Vis region. In a neutral aqueous solution, compounds like 4-nitrophenol exhibit a primary absorption peak around 317 nm. researchgate.net Upon the addition of a base, deprotonation of the phenolic group occurs, forming the 4-ethyl-2-nitrophenolate ion. This results in a significant bathochromic shift (a shift to a longer wavelength), with the absorption maximum moving to approximately 400 nm due to the increased conjugation in the phenolate (B1203915) ion. researchgate.net This distinct pH-dependent color change is a hallmark of nitrophenols and forms the basis for many spectrophotometric quantification methods.

Spectrophotometric analysis can also be performed following a chemical reaction to produce a more intensely colored product, such as the formation of an azo dye through coupling with a diazonium salt, which can then be quantified. uobaghdad.edu.iq

Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Species | Solvent/Condition | Expected λmax (nm) |

|---|---|---|

| This compound | Neutral (e.g., Water) | ~320 nm |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure elucidation.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is predicted to show distinct signals for each type of proton. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a classic ethyl pattern. The three protons on the aromatic ring would appear as distinct signals in the aromatic region of the spectrum, with their chemical shifts and splitting patterns influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and ethyl groups. A broad singlet for the phenolic (OH) proton would also be expected, the position of which can be concentration and solvent-dependent.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. This would include two signals for the ethyl group and six distinct signals for the aromatic carbons, as the substitution pattern makes them all chemically non-equivalent. The chemical shifts of the aromatic carbons are diagnostic, with the carbons attached to the oxygen and nitro group being significantly shifted.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ (Ethyl) | 1.1 - 1.3 | Triplet (t) |

| -CH₂- (Ethyl) | 2.5 - 2.8 | Quartet (q) |

| Aromatic H | 6.8 - 8.2 | Doublet (d), Doublet of Doublets (dd) |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nitrophenols. Reversed-phase (RP) HPLC is the most common approach, where a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.gov

A specific method for this compound involves a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid for pH control. sielc.com For methods requiring compatibility with mass spectrometry, formic acid is typically substituted for phosphoric acid. sielc.com Isocratic elution, where the mobile phase composition remains constant, is often sufficient for separation. nih.govresearchgate.net Detection is commonly achieved using a UV-Vis detector set at a wavelength where the analyte absorbs strongly, such as 290 nm. nih.govresearchgate.net The use of an internal standard, such as 4-ethylphenol (B45693), can improve the accuracy and reproducibility of quantification. nih.gov

Table 4: Example HPLC Method Parameters for Phenolic Compounds

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) |

| Column | C18 or Newcrom R1 |

| Mobile Phase | Acetonitrile/Water/Acid (Phosphoric or Formic) or Methanol (B129727)/Citrate Buffer |

| Elution | Isocratic |

| Flow Rate | ~1.0 mL/min |

| Detection | UV-Vis Detector (e.g., at 290 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of GC with the sensitive and specific detection of MS. Due to the polarity and low volatility of phenolic compounds, direct analysis can be challenging, often resulting in poor peak shape and interaction with the GC system. researchgate.net Therefore, a derivatization step is frequently employed to convert the polar -OH group into a less polar, more volatile ether or ester. Common derivatizing agents for phenols include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). epa.gov

The derivatized this compound is then injected into the GC, where it is separated on a capillary column, typically with a non-polar or mid-polarity stationary phase like a DB-5. epa.gov The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. For trace analysis in complex matrices like environmental samples, GC coupled with tandem mass spectrometry (GC-MS/MS) in the selected reaction monitoring (SRM) mode offers enhanced selectivity and sensitivity. thermofisher.com This approach is valuable for the quantitative analysis of 4-ethylphenol and related compounds in various samples. nih.gov

Derivatization Strategies for Enhanced Analysis

For analytical techniques like gas chromatography (GC), compounds containing polar functional groups with active hydrogens, such as the hydroxyl group (-OH) in this compound, can pose challenges. These groups can lead to poor peak shape, decreased sensitivity, and interactions with the chromatographic system. researchgate.net Derivatization is a chemical modification process used to convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, thereby improving its chromatographic behavior and detection sensitivity. dphen1.com

Common derivatization reactions applicable to the phenolic group of this compound include:

Silylation: This is a very common technique where the active hydrogen in the hydroxyl group is replaced by a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). Silylating reagents are highly reactive and produce derivatives that are typically more volatile and thermally stable.

Acylation: This process involves the reaction of the hydroxyl group with an acylating agent (e.g., an acid anhydride (B1165640) or acyl halide) to form an ester. Acetylation, forming O-acetates, is a common approach for phenols. researchgate.net

Alkylation: This strategy introduces an alkyl group to replace the acidic proton of the phenol, forming an ether. This can improve volatility for GC analysis.

The choice of derivatization reagent depends on factors such as reaction speed, stability of the resulting derivative, and potential for interference with the analysis. researchgate.net While these are standard strategies for phenols, specific optimized protocols and performance data for the derivatization of this compound are not extensively documented in current research literature. The process can be performed "off-line" before injection or through "in-port" derivatization, where the reaction occurs directly in the hot GC inlet. dphen1.com

Electrochemical Detection Methods

Electrochemical methods offer a powerful alternative for the analysis of electroactive compounds like this compound. These techniques are known for their high sensitivity, rapid response, cost-effectiveness, and potential for in-situ measurements. scispace.commdpi.com The analytical signal in these methods is generated by the oxidation or reduction of the target analyte at an electrode surface when a potential is applied.

The key to the electrochemical detection of this compound is the presence of the nitro group (-NO₂). The nitro group is easily reduced electrochemically, a process that involves the transfer of electrons from the electrode to the molecule. electrochemsci.orgresearchgate.net This irreversible reduction produces a measurable current that is proportional to the concentration of the compound in the sample, forming the basis for its quantitative analysis.

Voltammetric Techniques for this compound

Voltammetry is a category of electrochemical methods that measures the current response as a function of an applied potential. brown.edu For the analysis of nitrophenols, techniques that enhance sensitivity by minimizing background charging currents are particularly favored. These include:

Cyclic Voltammetry (CV): Often used for initial investigations, CV involves scanning the potential in both forward and reverse directions to characterize the reduction and oxidation processes. For this compound, a characteristic reduction peak would be expected during the cathodic scan, corresponding to the irreversible reduction of the nitro group.

Differential Pulse Voltammetry (DPV): This is one of the most common techniques for quantitative analysis of nitrophenols. electrochemsci.orgcas.cz It involves applying small potential pulses on top of a linear potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method provides excellent sensitivity and well-defined peaks. brown.edu

Square Wave Voltammetry (SWV): SWV is another highly sensitive pulse technique that allows for very rapid analysis. The waveform consists of a square wave superimposed on a potential staircase, which effectively discriminates against background current, resulting in low detection limits.

While the exact peak potential for the reduction of this compound would need to be determined experimentally, it is expected to be in the negative potential range, similar to other nitrophenols.

Sensor Development and Performance Parameters

To improve the performance of electrochemical detection, bare working electrodes (e.g., glassy carbon electrodes, GCE) are often modified with various nanomaterials to create advanced chemical sensors. scispace.com The goal of modification is to enhance the electrode's effective surface area, improve the rate of electron transfer, and increase the accumulation of the analyte at the electrode surface, thereby boosting the analytical signal. scispace.commdpi.com

Materials used for modifying electrodes for the detection of the analogous compound 4-Nitrophenol, which could be applicable to this compound, include:

Graphene and its Derivatives: Reduced graphene oxide (rGO) and other graphene-based materials are widely used due to their large surface area and excellent electrical conductivity. scispace.com

Metal Nanoparticles: Nanoparticles of gold (Au), silver (Ag), and platinum (Pt) exhibit excellent catalytic properties that can enhance the reduction of the nitro group. mdpi.comelectrochemsci.org

Metal Oxides: Nanostructured metal oxides like Titanium dioxide (TiO₂), Cerium(IV) oxide (CeO₂), and Neodymium(III) hydroxide (B78521) (Nd(OH)₃) have been shown to improve sensor performance. electrochemsci.orgnih.gov

Nanocomposites: Combining different nanomaterials, such as metal nanoparticles with carbon nanotubes or graphene, can create synergistic effects that lead to superior sensor performance. mdpi.com

The performance of a developed sensor is evaluated based on several key parameters. Due to the absence of specific sensor data for this compound, the following table presents typical performance parameters achieved for the closely related compound, 4-Nitrophenol, using various modified electrodes. This illustrates the analytical capabilities that could potentially be achieved for this compound.

| Electrode Modification Material | Voltammetric Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |

|---|---|---|---|---|

| TiO₂NPs/RGO/AuNPs | DPV | 0.5 - 100 | 0.03 | electrochemsci.org |

| Pt NPs-embedded PPy-CB@ZnO | DPV | 1.5 - 40.5 | 1.25 | mdpi.com |

| Nd(OH)₃/VSe₂ | DPV | 0.001 - 640 | 0.008 | nih.gov |

| Oxidized graphitic carbon nitride (O-gC₃N₄) | DPV | 0.0033 - 0.313 | 0.075 | nih.gov |

| Graphene/Acetylene Black Paste | Second-order derivative LSV | 0.02 - 100 | 0.008 | mdpi.com |

Theoretical and Computational Investigations of 4 Ethyl 2 Nitrophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to determine its energy, electron distribution, and other quantum mechanical properties. For a molecule like 4-ethyl-2-nitrophenol, these calculations can elucidate its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum computational method that calculates the electronic structure of many-body systems, such as atoms and molecules. rjpn.orgchemrxiv.org It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional ab initio methods while often providing a high level of accuracy. chemrxiv.org DFT is employed to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties like molecular orbital energies. nih.govepa.gov

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. irjweb.com

For nitrophenols, the HOMO is typically localized on the phenoxide ring and the hydroxyl group, while the LUMO is concentrated on the nitro group and the benzene (B151609) ring, indicating that the molecule is susceptible to nucleophilic attack at the nitro group and electrophilic attack on the ring. Studies on related compounds like 2-nitrophenol (B165410) and 4-nitrophenol (B140041) have used DFT calculations to determine these values. rjpn.orgdergipark.org.trresearchgate.net For instance, a DFT study on 2-nitrophenol calculated a HOMO-LUMO energy gap of approximately 4.03 eV, indicating significant charge transfer within the molecule. longdom.org Another investigation using the B3LYP/3-21G basis set found the energy gap for 2-nitrophenol to be 3.48 eV. dergipark.org.tr

Table 1: Representative Frontier Orbital Energies for Nitrophenol Isomers Data is illustrative and derived from studies on related nitrophenol compounds, not this compound.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 2-Nitrophenol | B3LYP/6-311++G** | - | - | 4.03 |

| 2-Nitrophenol | B3LYP/3-21G | - | - | 3.48 |

Vibrational Frequency Calculations and Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are a powerful tool for predicting these vibrational frequencies and assigning them to specific molecular motions, such as stretching, bending, and twisting of bonds. jetir.orgresearchgate.net

Theoretical calculations are performed on the optimized geometry of the molecule. The resulting harmonic vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. epa.gov The Potential Energy Distribution (PED) analysis is then used to provide a detailed description of the contribution of each bond's stretching or bending to a particular vibrational mode. jetir.orgnih.gov

Studies on o-nitrophenol and 2,4,6-trinitrophenol have successfully used DFT (e.g., at the B3LYP/6-31*G(d,p) level) to calculate and assign their vibrational spectra, showing good correlation with experimental data. jetir.orgresearchgate.net For this compound, one would expect characteristic vibrational modes associated with the O-H group, the C-H bonds of the ethyl group and aromatic ring, the C-C bonds, and the N-O bonds of the nitro group.

Table 2: Example Vibrational Mode Assignments for a Nitrophenol Derivative (o-Nitrophenol) Data is illustrative and derived from a study on o-Nitrophenol, not this compound.

| Vibrational Mode | Calculated Frequency (cm-1) (Scaled) | Assignment |

|---|---|---|

| O-H Stretch | ~3200-3300 | Stretching of the hydroxyl group, often involved in hydrogen bonding |

| C-H Stretch (Aromatic) | ~3000-3100 | Stretching of C-H bonds on the benzene ring |

| C-H Stretch (Aliphatic) | ~2900-3000 | Asymmetric and symmetric stretching of C-H bonds in the ethyl group |

| NO2 Asymmetric Stretch | ~1520-1580 | Asymmetric stretching of the N-O bonds in the nitro group |

| C=C Stretch (Aromatic) | ~1400-1600 | Stretching of the carbon-carbon bonds within the benzene ring |

Non-Covalent Interactions and Molecular Packing

Non-covalent interactions (NCIs) are crucial in determining how molecules recognize each other and pack into a crystal lattice. unam.mxnih.gov These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, govern the supramolecular architecture and influence the physical properties of the solid state. learncbse.innih.gov

For this compound, the hydroxyl (-OH) and nitro (-NO₂) groups are key players in forming intermolecular hydrogen bonds. The phenolic proton can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the hydroxyl group can act as acceptors. Furthermore, the aromatic ring allows for π-π stacking interactions between adjacent molecules. The ethyl group primarily engages in weaker van der Waals interactions.

Computational tools like Hirshfeld surface analysis are used to visualize and quantify these intermolecular contacts in a crystal structure. This method maps properties onto the surface, highlighting regions involved in specific types of interactions and providing a fingerprint of the molecular packing. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic behavior, conformational changes, and thermodynamic properties of molecules in different environments, such as in solution. nih.gov

For nitrophenols, MD simulations have been used to investigate their behavior in aqueous solutions, which is relevant to their environmental fate and transport. nih.govchemrxiv.orgresearchgate.net For example, simulations have been performed to understand the adsorption mechanism of p-nitrophenol onto surfaces like kaolinite, revealing that the process is dominated by hydrogen bond interactions. nih.govchemrxiv.org Other studies have used MD simulations to model the photodeactivation pathways of nitrophenols in both gas phase and aqueous solution, which is important for understanding their atmospheric chemistry. nih.gov ReaxFF force field MD simulations have also been employed to investigate the complex reaction mechanisms of p-nitrophenol ozonation in water. pku.edu.cn

Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a compound with its biological activity or other properties, such as toxicity. nih.govnih.gov QSAR models are mathematical equations that relate numerical descriptors of a molecule's structure (e.g., physicochemical, electronic, or topological properties) to a specific endpoint. nih.gov

Nitroaromatic compounds, including nitrophenols, are known environmental pollutants, and QSAR has been extensively used to predict their toxicity. researchgate.netresearcher.life These studies help in assessing the potential risk of new and existing chemicals without extensive animal testing. nih.govnih.gov

For a compound like this compound, a QSAR model would use calculated molecular descriptors to predict its toxicity. Common descriptors used in QSAR studies for nitroaromatics include:

EHOMO and ELUMO: Energies of the frontier molecular orbitals, which relate to the molecule's reactivity.

Log Kow (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity.

Dipole Moment: Indicates the polarity of the molecule.

Molecular Weight and Volume: Basic steric descriptors.

These descriptors are then used in statistical methods like Multiple Linear Regression (MLR) to build a predictive model for endpoints such as toxicity to aquatic organisms (e.g., algae) or other measures of environmental impact. nih.gov

Catalytic Applications and Transformations Involving 4 Ethyl 2 Nitrophenol

Catalytic Reduction of Nitro Groups

The catalytic reduction of the nitro group in 4-ethyl-2-nitrophenol is a key transformation, yielding 2-amino-4-ethylphenol (B1269030), a valuable intermediate in various chemical syntheses. This reduction can be achieved through both heterogeneous and homogeneous catalysis, with the choice of catalyst and reaction conditions influencing the efficiency and selectivity of the process.

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a widely employed method for the reduction of nitroarenes due to the ease of catalyst separation and recovery. eeer.org In the context of this compound, a notable example is its hydrogenation to 2-amino-4-ethylphenol using a palladium on carbon (Pd/C) catalyst.

In a typical procedure, this compound is dissolved in a suitable solvent, such as ethanol, and a catalytic amount of 10% palladium on carbon is added to the solution. The reaction is then carried out under a hydrogen atmosphere with stirring at room temperature. The progress of the reaction can be monitored by the consumption of hydrogen. After the reaction is complete, the solid palladium catalyst can be easily removed by filtration, and the solvent is evaporated to yield the crude 2-amino-4-ethylphenol. google.com

While specific kinetic data for the reduction of this compound is not extensively available in the public domain, studies on the analogous compound 4-nitrophenol (B140041) provide insights into the expected catalytic behavior. The reduction of 4-nitrophenol is a well-established model reaction to test the catalytic activity of various metallic nanoparticles. oiccpress.com These reactions are often monitored using UV-vis spectroscopy and typically follow pseudo-first-order kinetics with respect to the nitrophenol concentration when a large excess of a reducing agent like sodium borohydride (B1222165) (NaBH₄) is used. researchgate.netresearchgate.net

Table 1: Illustrative Heterogeneous Catalysts for Nitroarene Reduction

| Catalyst | Support | Reactant | Product | Key Findings |

| Palladium | Carbon | This compound | 2-Amino-4-ethylphenol | Effective reduction under hydrogen atmosphere at room temperature. google.com |

| Silver Nanoparticles | Polymer | 4-Nitrophenol | 4-Aminophenol (B1666318) | High catalytic activity and recyclability. researchgate.net |

| Copper Ferrite | None | 4-Nitrophenol | 4-Aminophenol | Efficient reduction with high conversion rates. mdpi.com |

| N-doped Graphene | None | 4-Nitrophenol | 4-Aminophenol | Metal-free catalysis with pseudo-zero-order kinetics. rsc.org |

This table includes data for 4-nitrophenol to illustrate the types of catalysts and findings common in this research area, due to the limited specific data for this compound.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers advantages such as high activity and selectivity under mild reaction conditions. However, the separation of the catalyst from the product can be more challenging compared to heterogeneous systems.

While specific studies on the homogeneous catalytic reduction of this compound are scarce, the principles can be inferred from research on similar nitroaromatic compounds. The mechanism of such reductions often involves the transfer of hydrogen from a donor molecule to the nitro group, mediated by a soluble metal complex. The kinetics of these reactions are typically studied to understand the influence of catalyst concentration, substrate concentration, temperature, and pressure on the reaction rate.

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net These processes are particularly effective for the degradation of refractory organic compounds like this compound.

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals. researchgate.net This process is an effective method for the degradation of a wide range of organic pollutants, including nitrophenols. eeer.org

The degradation of this compound via the Fenton process would proceed through the attack of hydroxyl radicals on the aromatic ring, leading to its opening and subsequent mineralization into carbon dioxide, water, and inorganic ions. The efficiency of the Fenton process is highly dependent on parameters such as pH, the concentrations of Fe²⁺ and H₂O₂, and the initial concentration of the pollutant. eeer.org

The photo-Fenton process is an enhancement of the Fenton process where UV light is used to photochemically reduce Fe³⁺ ions back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. This leads to a more efficient degradation of the organic substrate. researchgate.net Studies on the degradation of 4-nitrophenol have shown that the photo-Fenton process can achieve high levels of mineralization. researchgate.net It is expected that this compound would exhibit similar behavior, with the ethyl and nitro groups influencing the specific degradation pathway and the formation of intermediate products.

Table 2: Typical Operating Conditions for Fenton and Photo-Fenton Degradation of Nitrophenols

| Process | pH | [Fe²⁺] | [H₂O₂] | Key Findings for 4-Nitrophenol |

| Fenton | 3 | 0.2 mM | 4 mM | 93.6% degradation in 40 minutes. eeer.org |

| Photo-Fenton | 2.8 | 0.2 mM | 10 mM | Significant enhancement in degradation rate compared to Fenton. researchgate.net |

Ozonation and UV-based Oxidation

Ozonation is another AOP that can be used for the degradation of this compound. Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals, especially at higher pH values. who.int The presence of the electron-donating ethyl group and the electron-withdrawing nitro group on the aromatic ring of this compound would influence the sites of ozone attack.

Catalytic ozonation, where a catalyst is used to enhance the decomposition of ozone to form hydroxyl radicals, can significantly improve the degradation efficiency. researchgate.net

UV-based oxidation processes, such as UV/H₂O₂ and UV/O₃, are also effective for the degradation of nitrophenolic compounds. In the UV/H₂O₂ process, the photolysis of hydrogen peroxide generates hydroxyl radicals, which then attack the organic pollutant. nih.gov The combination of UV radiation with ozone (UV/O₃) also leads to the enhanced production of hydroxyl radicals, resulting in faster and more complete degradation of the target compound. researchgate.net The degradation of this compound in these systems would proceed through a series of oxidation steps, ultimately leading to mineralization.

Q & A

Q. What are the optimal methods for synthesizing and characterizing 4-Ethyl-2-nitrophenol in laboratory settings?

Answer: Synthesis typically involves nitration of 4-ethylphenol under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Characterization requires multi-modal analysis:

- UV-Vis spectroscopy to confirm nitro group absorption bands (250–400 nm).

- HPLC or GC-MS for purity assessment, leveraging retention time and fragmentation patterns.

- NMR (¹H/¹³C) to verify substitution patterns (e.g., ethyl group at C4, nitro at C2) .

- Melting point determination (>300°C for sodium salts; pure compound melts at ~210°C) .

Q. How can researchers quantify this compound in enzymatic or environmental samples?

Answer:

- Spectrophotometric assays (e.g., alkaline hydrolysis releases nitrophenolate ion, measured at 405–420 nm) .

- Chromatographic separation (HPLC with C18 columns, mobile phase: acetonitrile/water with 0.1% formic acid).

- Calibration curves using certified standards (e.g., 10 µmol/ml solutions prepared in citrate-chloride buffer, pH 4.8) .

Q. What methodologies ensure compound purity and stability during storage?

Answer:

Q. What are the standard toxicity screening protocols for this compound?

Answer:

- Acute toxicity : Follow OECD 423 guidelines (oral/dermal LD₅₀ in rodents).

- Endocrine disruption : Use high-throughput assays (e.g., EPA’s ToxCast) to assess receptor binding or transcriptional activation .

Q. How is environmental persistence evaluated for this compound?

Answer:

- Hydrolysis half-life : Measure degradation rates in buffered solutions (pH 4–9) under UV light.

- Adsorption studies : Use soil column experiments with LC-MS detection to assess mobility .

Advanced Research Questions

Q. How can researchers design toxicokinetic studies to address data gaps in human absorption and metabolism?

Answer:

- In vitro models : Use Caco-2 cells for intestinal absorption studies; hepatic microsomes for Phase I/II metabolism profiling.

- Biomarker identification : Employ untargeted metabolomics (LC-HRMS) to detect unique metabolites (e.g., glucuronide conjugates) in urine/blood .

- Placental transfer : Use ex vivo human placental perfusion models to evaluate fetal exposure risks .

Q. What computational tools predict structure-activity relationships (SAR) between this compound and analogs?

Answer:

- Quantum mechanical modeling : Compare electronic properties (e.g., nitro group electron-withdrawing effects) using Gaussian or ORCA.

- Molecular docking : Assess interactions with enzymes (e.g., cytochrome P450 isoforms) via AutoDock Vina .

- PubChem BioAssay data : Cross-reference bioactivity data for nitrophenol derivatives to infer reactivity trends .

Q. How should contradictory data on ecological toxicity be resolved?

Answer:

Q. What strategies optimize green synthesis routes for this compound?

Answer:

- Catalytic nitration : Replace H₂SO₄ with zeolite catalysts to reduce waste.

- Solvent selection : Use ionic liquids or supercritical CO₂ to enhance yield and reduce energy input .

Q. What experimental models evaluate placental transfer and fetal toxicity?

Answer:

- In vivo rodent studies : Administer radiolabeled compound (¹⁴C-4-Ethyl-2-nitrophenol) and measure fetal tissue concentrations via scintillation counting.

- In vitro trophoblast models : Use BeWo or JEG-3 cell lines to study transporter-mediated uptake (e.g., ABCG2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.